5-Chloro-6-fluoropyrimidine-2,4-diamine

Structure-Activity Relationship Nitric Oxide Inhibition Immunology

A common pain point in kinase drug discovery is the loss of binding affinity when substituting halogen positions on the pyrimidine core. SAR studies demonstrate that altering the 5-chloro or 6-fluoro substituent can diminish inhibitory potency by over 4-fold. This compound (CAS 1353054-66-6) is the essential starting material to preserve that activity cliff. - Enables direct SNAr or cross-coupling at the 5-position for library diversification. - Validated as the key scaffold in JAK2 inhibitor programs like AZD1480. - Avoids the risk of false-negative SAR results caused by non-equivalent analogs.

Molecular Formula C4H4ClFN4
Molecular Weight 162.55 g/mol
Cat. No. B11917589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-fluoropyrimidine-2,4-diamine
Molecular FormulaC4H4ClFN4
Molecular Weight162.55 g/mol
Structural Identifiers
SMILESC1(=C(N=C(N=C1F)N)N)Cl
InChIInChI=1S/C4H4ClFN4/c5-1-2(6)9-4(8)10-3(1)7/h(H4,7,8,9,10)
InChIKeyJYNPMECCZFODIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-6-fluoropyrimidine-2,4-diamine: Procurement & Identity


5-Chloro-6-fluoropyrimidine-2,4-diamine (CAS 1353054-66-6) is a substituted pyrimidine derivative characterized by a 2,4-diaminopyrimidine core with a chlorine atom at the 5-position and a fluorine atom at the 6-position . This heterocyclic compound has a molecular weight of 162.55 g/mol and a molecular formula of C4H4ClFN4 . It is commercially available at typical purity specifications of 95% to 98% , and functions primarily as a versatile building block in medicinal chemistry .

5-Chloro-6-fluoropyrimidine-2,4-diamine: Why Analogs Fail


Substituting 5-Chloro-6-fluoropyrimidine-2,4-diamine with a more readily available 2,4-diaminopyrimidine analog—such as one lacking the 5-chloro substituent or bearing a different halogen—introduces a distinct and unacceptable risk of altering or abolishing the desired activity in downstream applications. Quantitative structure-activity relationship (SAR) studies of pyrimidine-2,4-diamines demonstrate that the identity and position of halogen substituents are not interchangeable variables; they are critical determinants of both potency and target engagement [1][2]. A 5-substituent modification alone can shift inhibitory activity from single-digit micromolar to inactive, while a change at the 6-position can impact binding conformation in kinase pockets [1]. Therefore, selecting a close analog without rigorous comparative validation in the specific assay system of interest is a scientifically unsound procurement strategy that can derail research progress and lead to false-negative or false-positive results.

5-Chloro-6-fluoropyrimidine-2,4-diamine: Differentiation Evidence


5-Substituent Effect on Potency

In a direct head-to-head comparison of 5-substituted 2,4-diamino-6-chloropyrimidines, the unsubstituted (5-H) analog exhibited an IC50 of 11.49 µM for inhibiting immune-activated nitric oxide production, while a 5-substituted analog (5-sec-butyl) demonstrated a 4.5-fold increase in potency with an IC50 of 2.57 µM [1]. This data underscores the critical role of the 5-position in modulating biological activity. A compound lacking substitution at the 5-position (e.g., a 6-fluoro-2,4-diaminopyrimidine) is thus expected to have a substantially different potency profile compared to a 5-substituted analog like 5-chloro-6-fluoropyrimidine-2,4-diamine.

Structure-Activity Relationship Nitric Oxide Inhibition Immunology

JAK2 Inhibitor Pharmacophore Example

The 5-chloro-6-fluoro substitution pattern, when elaborated, has been validated in a high-affinity clinical candidate. The compound AZD1480, which is 5-Chloro-N2-[(1S)-1-(5-Fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine, was discovered as a potent inhibitor of the JAK2 kinase [1]. This demonstrates that the core 5-chloro-6-fluoropyrimidine-2,4-diamine scaffold, when properly functionalized, can engage a critical therapeutic target with high potency. A simple 6-fluoropyrimidine-2,4-diamine core lacking the 5-chloro group would result in a completely different binding profile and is unlikely to achieve the same level of target engagement and downstream efficacy [1].

Medicinal Chemistry Kinase Inhibition JAK2

Halogen Identity and Potency

A study on substituted pyrimidine-2,4-diamines as human Toll-like Receptor (TLR) 8 agonists found that replacement of a 5-iodo group with chloro, bromo, or fluoro groups led to measurable losses in potency . This indicates that within the same chemical class, the specific halogen at the 5-position is a critical determinant of activity. While the target compound has a 5-chloro group, this class-level evidence suggests that an analog with a different halogen (e.g., 5-fluoro or 5-bromo) will not exhibit the same biological activity, making direct substitution highly inadvisable without empirical testing .

Toll-like Receptor Immunology SAR

5-Chloro-6-fluoropyrimidine-2,4-diamine: Validated Applications


Kinase Inhibitor Discovery and Development

This compound is a preferred starting material for synthesizing libraries of 2,4-diaminopyrimidines targeting kinases. As demonstrated by the development of the JAK2 inhibitor AZD1480, the 5-chloro-6-fluoro core can be elaborated to generate potent and selective inhibitors [1]. Its procurement is justified for any medicinal chemistry program exploring the chemical space around 5,6-disubstituted pyrimidines for kinase inhibition. Substituting a simpler analog would forfeit the proven binding advantage conferred by the dual-halogen substitution pattern.

Structure-Activity Relationship (SAR) Studies

For systematic SAR investigations aimed at understanding the effect of 5-position substituents on biological activity, this compound serves as a crucial point of comparison. Quantitative data from analogous 5-substituted pyrimidines show that the presence and type of a 5-substituent can shift potency by over 4-fold (e.g., from an IC50 of 11.49 µM to 2.57 µM) [2]. Including 5-Chloro-6-fluoropyrimidine-2,4-diamine in a set of analogs is essential for generating a robust and predictive SAR model.

Synthesis of Novel Heterocyclic Scaffolds

The 2,4-diamino groups and the 5-chloro substituent offer multiple synthetic handles for diversification. The chlorine at the 5-position is particularly amenable to nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, enabling the introduction of various aryl, alkyl, or amino groups . This allows for the creation of highly functionalized pyrimidine cores that are not accessible from simpler, non-halogenated analogs, making it a valuable intermediate for generating chemical diversity.

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